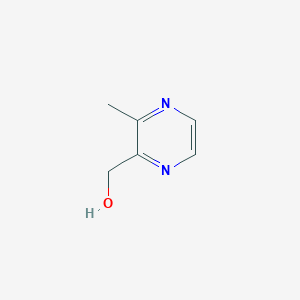
(3-Methylpyrazin-2-yl)methanol
Vue d'ensemble
Description
“(3-Methylpyrazin-2-yl)methanol” is a chemical compound with the molecular formula C6H8N2O . It is a relatively stable compound.
Synthesis Analysis
The synthesis of pyrazine derivatives, including “(3-Methylpyrazin-2-yl)methanol”, has been a subject of interest in many studies . A study published in Nature reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “(3-Methylpyrazin-2-yl)methanol” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 3-position with a methyl group and at the 2-position with a methanol group .
Physical And Chemical Properties Analysis
“(3-Methylpyrazin-2-yl)methanol” has a density of 1.2±0.1 g/cm3 and a boiling point of 239.2±35.0 °C at 760 mmHg . It is slightly acidic.
Applications De Recherche Scientifique
Methanol Poisoning Treatment
One of the significant applications of pyrazole derivatives, similar to (3-Methylpyrazin-2-yl)methanol, is in the treatment of methanol poisoning. Research has shown the effectiveness of 4-methylpyrazole (fomepizole) in treating human methanol poisoning. This alcohol dehydrogenase inhibitor prevents the toxic effects of methanol and leads to full recovery in patients (Burns et al., 1997). Similar effectiveness has been observed in pediatric cases of methanol poisoning treated with fomepizole (Brown et al., 2001).
Alcohol Research and Detoxification
Pyrazoles, including compounds similar to (3-Methylpyrazin-2-yl)methanol, are used in alcohol research. For example, 4-methylpyrazole has been studied for its role in inhibiting alcohol oxidation. It has low toxicity and strong inhibition properties, making it valuable in experimental studies of alcohol metabolism and its effects (Blomstrand et al., 1979).
CNS Receptor Interaction
Derivatives of pyrazinylmethanol, like (1-Benzylpiperazin-2-yl)methanols, have been synthesized and studied for their interaction with central nervous system receptors. This research highlights the potential of such compounds in developing treatments targeting CNS disorders (Beduerftig et al., 2001).
Enzymatic Study in Methanol Metabolism
Studies on Drosophila melanogaster adults have shown that enzymes such as cytochrome P450 monooxygenases (CYPs), catalases, alcohol dehydrogenases (ADHs), and esterases (ESTs) are involved in methanol metabolism. Compounds like 4-methylpyrazole have been used to investigate these enzymes' roles in detoxifying methanol (Wang et al., 2013).
Methanol as a Chemical for Synthesis
Methanol, a component of (3-Methylpyrazin-2-yl)methanol, is used as a substrate in chemical synthesis. For instance, it has been utilized in the biological conversion of methanol to specialty chemicals in Escherichia coli, demonstrating its potential in biochemical engineering and synthesis (Whitaker et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, or vapors .
Orientations Futures
The future directions for the study and application of “(3-Methylpyrazin-2-yl)methanol” and similar compounds are vast. Given their diverse functional groups and significant biological activities, these compounds are likely to continue to attract interest in various fields such as medicinal chemistry, agriculture, and materials science .
Propriétés
IUPAC Name |
(3-methylpyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(4-9)8-3-2-7-5/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDARGGCVNDISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342239 | |
| Record name | (3-methylpyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpyrazin-2-yl)methanol | |
CAS RN |
160818-32-6 | |
| Record name | (3-methylpyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





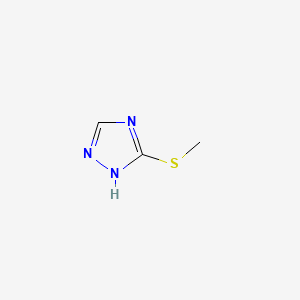
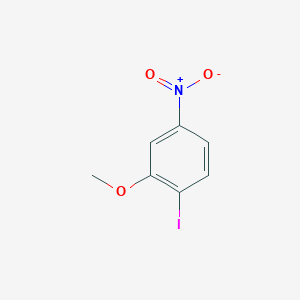
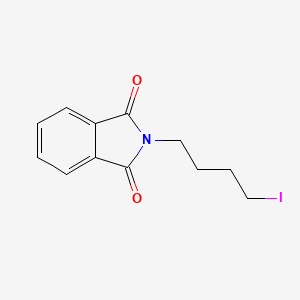
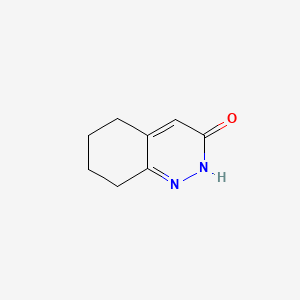


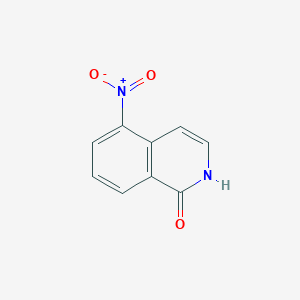
![2-[(Dimethylamino)methyl]-4,6-dimethylphenol](/img/structure/B1296830.png)
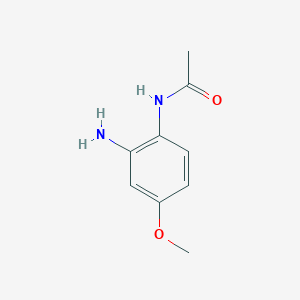


![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)